molecular formula C7H7BBrFO3 B1371609 (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid CAS No. 1309980-91-3

(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid

Cat. No.: B1371609
CAS No.: 1309980-91-3
M. Wt: 248.84 g/mol
InChI Key: BBNKVONBBPZCIF-UHFFFAOYSA-N
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Description

“(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens . It is used as a biological material or organic compound for life science related research .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BBrFO3 . The InChI code is 1S/C7H7BBrFO3/c1-13-5-3-2-4 (9)7 (10)6 (5)8 (11)12/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

“this compound” is used in Suzuki cross-coupling reactions . It is also used in the preparation of functionally selective allosteric modulators of GABAA receptors and inhibitors of the checkpoint kinase Wee1 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 248.84 . It is a solid at room temperature .

Scientific Research Applications

Fluorescence Quenching Studies

(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid and similar boronic acid derivatives have been studied for their fluorescence quenching properties. For example, the fluorescence quenching of derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols was investigated, revealing insights into the Stern–Volmer (S–V) plots and the existence of different conformers in the ground state of these molecules (Geethanjali et al., 2015).

Synthesis and Crystal Structure

The synthesis process and crystal structure of compounds similar to this compound have been a subject of research. For instance, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline was studied, highlighting its potential applications in constructing glucose sensing materials (Das et al., 2003).

Halodeboronation Applications

Research has also been conducted on the halodeboronation of aryl boronic acids, including studies on derivatives like 2-cyano-6-fluorophenylboronic acid. Such research is crucial for the scalable synthesis of various aryl compounds (Szumigala et al., 2004).

Pharmaceutical Applications

In pharmaceutical research, derivatives of boronic acids, including those similar to this compound, have been used for the synthesis of specific compounds. For example, adapalene, a synthetic aromatic retinoid, was prepared using 4-methoxyphenyl boronic acid, followed by the introduction of an adamantyl group (Milanese et al., 2011).

Food Technology

In the field of food technology, boronic acids have been explored for the specific reduction of fructose in fruit juices. This research underlines the potential of boronic acids in altering sugar composition in food matrices (Pietsch & Richter, 2016).

Safety and Hazards

“(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid” is classified as a combustible solid . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to interact with enzymes such as palladium-catalyzed cross-coupling enzymes, which aid in the formation of complex organic structures. The nature of these interactions involves the formation of transient complexes that enable the transfer of boron groups, thereby facilitating the synthesis of biologically active molecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in the modulation of various biochemical pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of biologically active molecules. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into organic molecules. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, it can influence metabolite levels by altering the expression of genes involved in metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization to specific subcellular regions enables it to interact with target biomolecules, thereby modulating their activity and function .

Properties

IUPAC Name

(3-bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKVONBBPZCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659385
Record name (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-91-3
Record name Boronic acid, B-(3-bromo-2-fluoro-6-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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